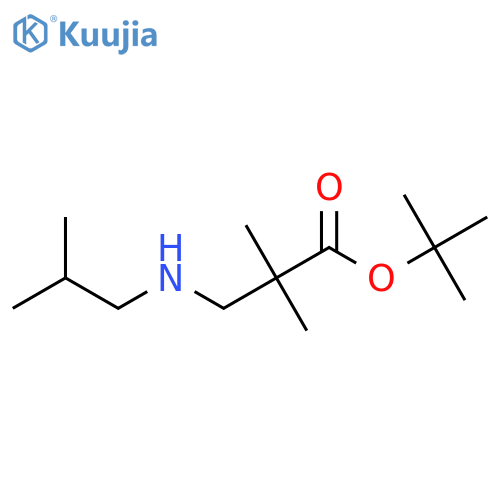Cas no 1593020-10-0 (tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate)

1593020-10-0 structure
商品名:tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate
tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate
- EN300-11065383
- tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
- 1593020-10-0
-
- インチ: 1S/C13H27NO2/c1-10(2)8-14-9-13(6,7)11(15)16-12(3,4)5/h10,14H,8-9H2,1-7H3
- InChIKey: ZQBKKURNKLWAGJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C(C)(C)CNCC(C)C)=O
計算された属性
- せいみつぶんしりょう: 229.204179104g/mol
- どういたいしつりょう: 229.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 38.3Ų
tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11065383-10.0g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 10g |
$3992.0 | 2023-05-25 | ||
| Enamine | EN300-11065383-0.1g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 0.1g |
$755.0 | 2023-10-27 | |
| Enamine | EN300-11065383-0.25g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 0.25g |
$789.0 | 2023-10-27 | |
| Enamine | EN300-11065383-1.0g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 1g |
$928.0 | 2023-05-25 | ||
| Enamine | EN300-11065383-5.0g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 5g |
$2692.0 | 2023-05-25 | ||
| Enamine | EN300-11065383-0.5g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 0.5g |
$823.0 | 2023-10-27 | |
| Enamine | EN300-11065383-10g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 10g |
$3683.0 | 2023-10-27 | |
| Enamine | EN300-11065383-5g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 5g |
$2485.0 | 2023-10-27 | |
| Enamine | EN300-11065383-0.05g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 0.05g |
$719.0 | 2023-10-27 | |
| Enamine | EN300-11065383-2.5g |
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate |
1593020-10-0 | 95% | 2.5g |
$1680.0 | 2023-10-27 |
tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
1593020-10-0 (tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 152840-81-8(Valine-1-13C (9CI))
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
